N-Acetyl-D-galactosamine 6-sulfate
Description
Sulfotransferase Enzymes and Their Substrate Specificities
The final step in the synthesis of GalNAc-6S within a GAG chain is the addition of a sulfate (B86663) group, a reaction catalyzed by a family of enzymes called sulfotransferases. These enzymes exhibit remarkable specificity for their substrates, ensuring that the sulfate group is attached to the correct position on the N-acetyl-D-galactosamine (GalNAc) sugar.
One key enzyme is a terminal 6-sulfotransferase . nih.gov This enzyme specifically adds a sulfate group to the 6th position of a GalNAc residue located at the non-reducing end of a growing chondroitin (B13769445) sulfate chain. nih.gov The donor of this sulfate group is a molecule called 3'-phosphoadenylyl sulfate (PAPS). nih.gov Research has shown that this enzyme requires the acceptor GalNAc to be part of a larger chondroitin 4-sulfate chain; it will not act on unsulfated chondroitin. nih.gov This highlights the sequential and regulated nature of GAG sulfation.
Another important group of enzymes are the N-acetylgalactosamine-6-sulfatases (GALNS) , which, while primarily known for their role in breaking down GAGs, also provide insight into the specificity of sulfation. nih.govwikipedia.orgnih.gov These enzymes specifically remove the 6-sulfate group from GalNAc residues in chondroitin-6-sulfate and keratan (B14152107) sulfate. nih.govnih.gov The existence and high specificity of these catabolic enzymes underscore the importance of the precise placement of sulfate groups by the biosynthetic sulfotransferases.
| Enzyme Family | Function | Substrate Specificity |
| Sulfotransferases | Addition of sulfate groups | Specific to the sugar residue and its position in the polysaccharide chain |
| N-acetylgalactosamine-6-sulfatases (GALNS) | Removal of 6-sulfate groups | Specific to N-acetyl-D-galactosamine 6-sulfate units in chondroitin and keratan sulfate nih.govnih.gov |
Role of Nucleotide Sugars as Precursors in Polymerization
The building blocks for GAG chains are not free sugars but rather "activated" forms called nucleotide sugars. For the incorporation of GalNAc, the precursor molecule is uridine diphosphate (B83284) N-acetyl-D-galactosamine (UDP-GalNAc) . nih.gov
The biosynthesis of these nucleotide sugars is a fundamental process. D-glucosamine is naturally synthesized in the form of glucosamine-6-phosphate from fructose (B13574) 6-phosphate and glutamine. wikipedia.org This is the initial step in the hexosamine biosynthesis pathway. wikipedia.org Glucosamine-6-phosphate can then be acetylated to form N-acetylglucosamine-6-phosphate. This N-acetylated sugar phosphate (B84403) is then converted to UDP-N-acetylglucosamine (UDP-GlcNAc). nih.gov Finally, an enzyme called an epimerase can convert UDP-GlcNAc to UDP-GalNAc, providing the direct precursor for the polymerization of the GAG chain. nih.gov The use of these high-energy nucleotide sugar donors provides the necessary energy for the formation of the glycosidic bonds that link the sugar units together in the growing polysaccharide chain. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVEEAIYIOATH-JAJWTYFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331482 | |
| Record name | N-Acetyl-D-galactosamine 6-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157296-99-6 | |
| Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-D-galactosamine 6-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms Governing Glycosaminoglycan Biosynthesis
The biosynthesis of GAGs is a complex and tightly regulated process that occurs primarily in the Golgi apparatus of the cell. nih.gov The expression of the various enzymes involved, including the sulfotransferases, is controlled at the genetic level and can vary between different cell types and developmental stages. nih.gov This differential expression is a key factor in determining the specific structure and, therefore, the function of the GAGs produced by a particular cell.
The availability of the precursor nucleotide sugars, such as UDP-GalNAc and the sulfate (B86663) donor PAPS, is also a critical regulatory point. nih.gov The intricate interplay between the activities of the glycosyltransferases (which build the polysaccharide chain) and the sulfotransferases (which add the sulfate groups) ultimately dictates the final sulfation pattern of the GAG chain. This spatiotemporal regulation ensures that GAGs with the correct structure are produced at the right time and in the right place to carry out their diverse biological roles. nih.gov
Comparative Biosynthesis in Diverse Organisms
N-Acetylgalactosamine-6-sulfatase (GALNS): Molecular and Functional Aspects
Enzyme Classification, Nomenclature, and Synonyms (EC 3.1.6.4)
N-acetylgalactosamine-6-sulfatase, with the systematic name N-acetyl-D-galactosamine-6-sulfate 6-sulfohydrolase, is classified as a hydrolase, specifically acting on sulfuric ester bonds. wikipedia.org It is assigned the Enzyme Commission (EC) number 3.1.6.4. wikipedia.orgexpasy.org This enzyme is known by several other names, reflecting its substrate specificity and historical context in research.
| Category | Name |
| Systematic Name | N-acetyl-D-galactosamine-6-sulfate 6-sulfohydrolase wikipedia.org |
| Accepted Name | N-acetylgalactosamine-6-sulfatase wikipedia.org |
| EC Number | 3.1.6.4 wikipedia.orggenecards.org |
| Synonyms | Chondroitin sulfatase wikipedia.orgmedlineplus.govstorymd.com |
| Chondroitinase wikipedia.orgmedlineplus.govstorymd.com | |
| Galactose-6-sulfate sulfatase wikipedia.orgmedlineplus.govstorymd.com | |
| Acetylgalactosamine 6-sulfatase wikipedia.org | |
| N-acetylgalactosamine-6-sulfate sulfatase wikipedia.org | |
| GalNAc6S sulfatase genecards.orgdrugbank.com | |
| GAS wikipedia.org |
Catalytic Mechanism and Substrate Recognition Specificities
The catalytic action of GALNS involves the hydrolysis of the 6-sulfate ester bond from N-acetyl-D-galactosamine 6-sulfate units found in chondroitin sulfate and from D-galactose 6-sulfate units in keratan (B14152107) sulfate. wikipedia.orggenecards.org The enzyme functions within the lysosome, a cellular organelle responsible for breaking down macromolecules. medlineplus.govmedlineplus.gov
The catalytic process relies on a unique post-translational modification within the active site. A specific cysteine residue (Cys79 in humans) is converted to a Cα-formylglycine (FGly). nih.govproteopedia.org This FGly residue is then hydrated to form a gem-diol, which acts as the catalytic nucleophile. nih.govproteopedia.orgnih.gov The reaction proceeds through a sulfated enzyme intermediate, followed by hydrolysis to release the sulfate and regenerate the active site aldehyde. nih.gov
GALNS exhibits a degree of substrate promiscuity. While its primary substrates are the terminal 6-sulfated galactose or N-acetylgalactosamine residues of keratan sulfate and chondroitin-6-sulfate, it can also hydrolyze synthetic substrates like 4-methylumbelliferyl-β-D-galactose-6-sulfate (4-MU-Gal-6-S) and 4-methylumbelliferyl sulfate (4-MU-S). nih.gov However, the enzyme shows significantly higher affinity for its natural polysaccharide substrates, suggesting that interactions beyond the terminal sulfated sugar are important for efficient binding and catalysis. nih.gov The active site is a large, positively charged trench, well-suited for binding these polyanionic substrates. nih.govnih.govresearchgate.net
Structural Elucidation of GALNS and Active Site Configuration
The active site is characterized by a high density of positively charged residues, which facilitates the binding of the negatively charged sulfate groups of its substrates. nih.gov Key residues identified as important for substrate interaction include FGly79, Lys140, His236, Lys310, and Gln311. researchgate.net The C-terminus of the protein forms a wall of the active site, contributing to substrate selectivity. nih.govresearchgate.net A common carbohydrate-recognition motif is present where the sugar ring of the substrate interacts with an aromatic side chain (Tyr108) through van der Waals forces. nih.gov
Cofactor Requirements for GALNS Activity
The catalytic activity of GALNS is dependent on a divalent metal ion cofactor. nih.gov Crystallographic and biochemical studies have shown that calcium (Ca²⁺) is the preferred ion for optimal enzymatic activity. nih.govuniprot.org The Ca²⁺ ion is located in the active site and is coordinated by several residues, playing a crucial role in the catalytic mechanism by ligating the gem-diol of the hydrated formylglycine. nih.govproteopedia.org While magnesium (Mg²⁺) can sometimes be found in the active site, particularly at high concentrations during purification, Ca²⁺ is the physiologically relevant cofactor. nih.gov
Biochemical Kinetics and Regulatory Modulators of GALNS
Determination of Optimal pH and Kinetic Parameters
The enzymatic activity of GALNS is highly dependent on pH. The optimal pH for the N-acetylgalactosamine-6-sulfatase and galactose-6-sulfate sulfatase activities has been determined to be in the range of pH 3.8 to 4.0. researchgate.net Other studies have reported optimal pH values around 5.0 and 5.5, which may vary depending on the substrate and experimental conditions. researchgate.net
The kinetic parameters of GALNS have been determined using both natural and synthetic substrates. The Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum, is significantly lower for the natural substrates, keratan sulfate (0.05 mM) and chondroitin-6-sulfate (0.01 mM), compared to synthetic substrates. nih.gov This indicates a much higher affinity of the enzyme for its natural substrates.
For the synthetic substrate 4-methylumbelliferyl-β-D-galactose-6-sulfate (4-MU-Gal-6-S), the Kₘ was found to be 13 ± 2 mM with a maximum reaction velocity (k_cat) of 228 ± 13 min⁻¹. nih.gov With another synthetic substrate, 4-MU-S, the Kₘ was 2.1 ± 0.6 mM and the k_cat was 4.2 ± 0.7 min⁻¹. nih.gov Substrate inhibition has been observed with 4-MU-S at higher concentrations. nih.gov
Sulfate and phosphate (B84403) ions act as potent competitive inhibitors of GALNS, with inhibition constants (Kᵢ) of 35 µM and 200 µM, respectively. researchgate.net
| Substrate | Kₘ | k_cat |
| Keratan Sulfate | 0.05 mM nih.gov | Not reported |
| Chondroitin-6-Sulfate | 0.01 mM nih.gov | Not reported |
| 4-methylumbelliferyl-β-D-galactose-6-sulfate (4-MU-Gal-6-S) | 13 ± 2 mM nih.gov | 228 ± 13 min⁻¹ nih.gov |
| 4-methylumbelliferyl sulfate (4-MU-S) | 2.1 ± 0.6 mM nih.gov | 4.2 ± 0.7 min⁻¹ nih.gov |
Competitive and Non-Competitive Inhibitor Profiles
The activity of N-acetylgalactosamine-6-sulfatase (GALNS) can be modulated by various inhibitory molecules. These inhibitors are crucial for understanding the enzyme's mechanism and for the development of therapeutic agents, such as pharmacological chaperones. Inhibition can be broadly categorized as competitive or non-competitive, based on the inhibitor's mode of interaction with the enzyme.
Competitive Inhibition
Competitive inhibitors typically resemble the substrate and bind to the active site of the enzyme, thereby preventing the natural substrate from binding. For GALNS, several classes of competitive inhibitors have been identified.
The product of the enzymatic reaction, inorganic sulfate, acts as a competitive inhibitor. nih.gov Studies have shown that sulfate can inhibit GALNS activity with a half-maximal inhibitory concentration (IC50) of 0.89 mM. nih.gov The enzyme also exhibits substrate inhibition at high concentrations of its synthetic substrate, 4-methylumbelliferyl sulfate (4-MU-S), which suggests a non-productive binding mode. nih.gov
Pharmacological chaperones (PCs) are small molecules designed to bind to an enzyme, stabilize its conformation, and facilitate proper folding and trafficking. nih.govnih.gov For mutant enzymes that are prone to misfolding, PCs can rescue activity. Since they often bind to the enzyme's active site, they typically act as competitive inhibitors. researchgate.net Several such molecules have been identified for GALNS:
Ezetimibe and Pranlukast : Identified through molecular docking-based virtual screening, these compounds bind to the active cavity of GALNS. nih.gov At a concentration of 10 μM, they were found to inhibit GALNS activity by 40-50%. nih.gov This partial inhibition is characteristic of many pharmacological chaperones, which must bind strongly enough to stabilize the enzyme but also dissociate to allow the natural substrate to be processed. nih.gov
Bromocriptine (B1667881) (BC) : Also identified via virtual screening, bromocriptine is predicted to dock within the active site of GALNS in a manner similar to the natural substrate, keratan sulfate. acs.org In vitro assays demonstrated that BC at a 50 μM concentration could reduce GALNS activity by up to 30%. acs.org
Substrate Analogs : Iminosugars that mimic the structure of the monosaccharide portion of the substrate are potent competitive inhibitors. 2-acetamido-1,2-dideoxy-D-galacto-nojirimycin (DGJNAc), a known pharmacological chaperone for another lysosomal enzyme, was modified by adding a sulfate group at the 6th position (DGJNAc-6Sulfate). javeriana.edu.co Computational modeling suggests this modified molecule has a higher affinity for the GALNS active site than its non-sulfated counterpart, making it a specific and promising competitive inhibitor or chaperone. javeriana.edu.co Galactose-6-sulfate (G6S) has also been investigated as a competitive inhibitor that can bind to the active site of potentially misfolded GALNS. researchgate.net
Multivalent systems, which present multiple copies of a binding ligand, have also been developed as highly effective inhibitors:
Gold Nanoparticles (AuNPs) : AuNPs decorated with specific monosaccharides can act as potent inhibitors. nih.gov Notably, nanoparticles coated with β-D-galactoside were identified as the most effective inhibitors among a library of monosaccharide-coated AuNPs, with an IC50 value of 11 μM. nih.gov This highlights the enzyme's ability to recognize specific sugar moieties presented on a multivalent scaffold. nih.gov
Dendrimers : Multivalent dendrimers decorated with pyrrolidine-based iminosugars have been synthesized and shown to be strong GALNS inhibitors. nih.gov A nonavalent dendrimer with a d-arabinose configuration exhibited an IC50 of 28 µM, demonstrating a significant multivalent effect where the inhibitory power is much greater than the sum of the individual inhibitory units. nih.gov
| Inhibitor Class | Specific Example | Type | Mechanism/Note |
| Product | Inorganic Sulfate | Competitive | Binds to the active site, preventing substrate binding. IC50 = 0.89 mM. nih.gov |
| Pharmacological Chaperones | Ezetimibe | Competitive | Binds to the active cavity; inhibits activity by 40-50% at 10 μM. nih.gov |
| Pranlukast | Competitive | Binds to the active cavity; inhibits activity by 40-50% at 10 μM. nih.gov | |
| Bromocriptine | Competitive | Docks in the active site; reduces activity by up to 30% at 50 μM. acs.org | |
| Substrate Analogs | DGJNAc-6Sulfate | Competitive | Proposed high-affinity analog designed to specifically target the GALNS active site. javeriana.edu.co |
| Galactose-6-sulfate (G6S) | Competitive | Binds to the active site to stabilize the enzyme. researchgate.net | |
| Multivalent Inhibitors | β-D-galactoside-AuNPs | Competitive | Nanoparticles coated with β-D-galactoside show strong inhibition (IC50 = 11 μM). nih.gov |
| Pyrrolidine-based Dendrimer | Competitive | Nonavalent structure shows high affinity (IC50 = 28 µM) due to the multivalent effect. nih.gov |
Non-Competitive Inhibition
Non-competitive inhibition occurs when an inhibitor binds to the enzyme at an allosteric site, which is a site distinct from the active site. wikipedia.orgnih.gov This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding to the active site. khanacademy.org A key characteristic of non-competitive inhibition is that the inhibitor reduces the maximum reaction rate (Vmax) but does not alter the substrate concentration at which the reaction rate is half of Vmax (Km), meaning it does not affect the enzyme's affinity for the substrate. nih.gov This type of inhibition cannot be overcome by increasing the substrate concentration. youtube.com While the concept is a fundamental part of enzyme kinetics, and allosteric regulation is crucial for many metabolic pathways, specific examples of non-competitive inhibitors for GALNS are not well-documented in current research literature. nih.gov
Other Sulfatases Involved in Glycosaminoglycan Catabolism
The breakdown of complex glycosaminoglycans (GAGs) is a stepwise process occurring within the lysosome, requiring the coordinated action of numerous enzymes, including a large family of sulfatases. khanacademy.org GALNS is just one of at least ten different sulfatases involved in the complete degradation of various GAGs. khanacademy.org These sulfatases are highly specific to the type of sugar, the linkage, and the position of the sulfate group they cleave. A deficiency in any of these enzymes leads to the accumulation of partially degraded GAGs, resulting in a group of lysosomal storage disorders known as mucopolysaccharidoses (MPS).
The human sulfatase family is highly conserved, and its members share sequence similarities and a critical catalytic mechanism involving a post-translationally modified formylglycine residue in the active site. javeriana.edu.co Besides GALNS (deficient in MPS IVA), several other key sulfatases are essential for GAG catabolism:
N-acetylgalactosamine-4-sulfatase (Arylsulfatase B, ARSB) : This enzyme is responsible for cleaving sulfate groups from the C4 position of N-acetylgalactosamine residues in dermatan sulfate and chondroitin sulfate. nih.gov Deficiency of ARSB leads to Mucopolysaccharidosis VI (Maroteaux-Lamy syndrome). nih.gov
Iduronate-2-sulfatase (IDS) : IDS hydrolyzes the 2-O-sulfate group from L-iduronate residues found in both heparan sulfate and dermatan sulfate. khanacademy.org As the only X-linked MPS, its deficiency causes Mucopolysaccharidosis II (Hunter syndrome). khanacademy.org
N-acetylglucosamine-6-sulfatase (GNS) : This enzyme removes the 6-O-sulfate group from N-acetylglucosamine units within heparan sulfate and keratan sulfate. khanacademy.orgnih.gov A lack of GNS activity results in Mucopolysaccharidosis IIID (Sanfilippo D syndrome). khanacademy.org
Heparan N-sulfatase (SGSH) : Also known as sulfamidase, this enzyme cleaves N-sulfate groups from glucosamine (B1671600) residues in heparan sulfate. Its deficiency is the cause of Mucopolysaccharidosis IIIA (Sanfilippo A syndrome). khanacademy.org
Arylsulfatase G (ARSG) : This sulfatase has been shown to act on sulfated N-acetylglucosamine residues and is implicated in GAG catabolism. researchgate.netjaveriana.edu.co
Bacterial Sulfatases : In addition to human enzymes, bacterial sulfatases found in the gut microbiota, such as from Bacteroides thetaiotaomicron, also play a role in GAG degradation. These enzymes show remarkable specificity; for instance, this bacterium possesses two distinct 6-O-sulfatases, one specific for glucosaminoglycans and another for galactosaminoglycans.
| Sulfatase | Abbreviation | Substrate(s) | Associated Disorder (if deficient) |
| N-acetylgalactosamine-6-sulfatase | GALNS | Keratan sulfate, Chondroitin-6-sulfate | Mucopolysaccharidosis IVA (Morquio A) |
| N-acetylgalactosamine-4-sulfatase | ARSB | Dermatan sulfate, Chondroitin-4-sulfate | Mucopolysaccharidosis VI (Maroteaux-Lamy) nih.gov |
| Iduronate-2-sulfatase | IDS | Heparan sulfate, Dermatan sulfate | Mucopolysaccharidosis II (Hunter) khanacademy.org |
| N-acetylglucosamine-6-sulfatase | GNS | Heparan sulfate, Keratan sulfate | Mucopolysaccharidosis IIID (Sanfilippo D) khanacademy.org |
| Heparan N-sulfatase | SGSH | Heparan sulfate | Mucopolysaccharidosis IIIA (Sanfilippo A) khanacademy.org |
| Arylsulfatase G | ARSG | N-acetylglucosamine 3,6-disulfate | --- |
| Δ⁴,⁵hexuronate-2-O-sulfatase | --- | Chondroitin sulfate/Dermatan sulfate degradation products | --- |
Biological Functions and Molecular Interactions Mediated by N Acetyl D Galactosamine 6 Sulfate
Contribution to Extracellular Matrix Organization and Dynamics
N-Acetyl-D-galactosamine 6-sulfate, as a constituent of chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs), is fundamental to the organization and dynamic properties of the extracellular matrix (ECM). nih.gov The ECM is the non-cellular component present within all tissues and organs, providing not only physical scaffolding for the cellular constituents but also initiating crucial biochemical and biomechanical cues.
The sulfation of N-acetyl-D-galactosamine at the 6-O position is critical for the normal development and maintenance of cartilage. medlineplus.govselfdecode.com This modification, catalyzed by the enzyme chondroitin 6-O-sulfotransferase 1 (C6ST-1), imparts a negative charge to the chondroitin sulfate chains, which is essential for the gel-like consistency of cartilage and its ability to resist compression. medlineplus.govselfdecode.com A deficiency in C6ST-1 activity leads to defective sulfation of chondroitin sulfate proteoglycans, disrupting the normal development of cartilage and bone. medlineplus.gov
In the context of tissue injury, such as myocardial infarction, the levels of 4-sulfated and 6-sulfated chondroitin sulfate-glycosaminoglycans (CS-GAGs) are significantly increased in the resulting scar tissue. elifesciences.org This alteration in the ECM composition, specifically the enrichment of 4,6-tandem sulfated CSPGs, can inhibit nerve regeneration. elifesciences.org Conversely, a deficiency in N-acetylgalactosamine-6-sulfate sulfatase, the enzyme responsible for removing the 6-sulfate group, leads to perturbations in the cartilage ECM, affecting collagen fibril organization and proteoglycan arrangement. nih.govvu.nl
Involvement in Cell Signaling and Adhesion Processes
Glycosaminoglycans (GAGs), including those containing this compound, are deeply involved in cellular communication, including cell adhesion and signaling transduction. researchgate.net These molecules are present on the cell surface and in the extracellular matrix, where they can interact with various signaling molecules, cell surface receptors, and adhesion molecules. nih.govresearchgate.net
The sulfation pattern of GAGs, including the presence of the 6-sulfate group on N-acetylgalactosamine, can significantly influence these interactions. nih.gov For instance, the sulfation of GAGs is essential for the normal proliferation and cell cycle progression of spinal cord progenitors in vitro. nih.gov The specific structure of cell surface GAGs can also tune the functions of immune cells like dendritic cells. researchgate.net
Furthermore, proteins containing N-acetyl-D-galactosamine are involved in cell-cell adhesion and cytoskeleton regulation. nih.gov This highlights the importance of this sugar moiety in mediating the physical and signaling interactions between cells and their environment.
Modulation of Growth Factor Binding and Activity
This compound, as part of chondroitin sulfate chains, plays a significant role in modulating the binding and activity of various growth factors. nih.gov The structural diversity of chondroitin and dermatan sulfates, arising from different sulfation patterns, is crucial for their interactions with a variety of growth factors, cytokines, and morphogens. nih.gov
These interactions can either enhance or inhibit the signaling pathways initiated by these growth factors. For example, chondroitin sulfate E, which contains N-acetylgalactosamine 4,6-bissulfate residues, is implicated in the binding of various heparin-binding growth factors. nih.gov The specific sulfation patterns on GAGs can create binding sites for growth factors, thereby localizing them and presenting them to their receptors on the cell surface. This modulation of growth factor activity is critical for processes such as cell proliferation and differentiation. nih.gov
Glycan-Protein Recognition and Specific Binding Interactions
The interaction between glycans and proteins is a fundamental aspect of many biological processes, and this compound is a key player in these recognition events. Lectins, which are carbohydrate-binding proteins, can exhibit specificity for N-acetyl-D-galactosamine. nih.govglycomatrix.comresearchgate.net
For example, soybean lectin has a known binding preference for N-acetyl-D-galactosamine (GalNAc). nih.gov The interaction between lectins and GalNAc-containing structures can mediate various cellular functions, including cell adhesion and immune responses. researchgate.net The specificity of these interactions is often highly dependent on the precise structure of the glycan, including the presence and position of sulfate groups.
The binding of proteins to N-Acetyl-D-galactosamine and its derivatives is crucial for intercellular communication. wikipedia.org These specific binding events are essential for the proper functioning of many physiological systems.
Developmental Roles in Tissue Morphogenesis and Differentiation
The sulfation patterns of glycosaminoglycans, including the 6-O-sulfation of N-acetylgalactosamine, are dynamically regulated during development and are critical for tissue morphogenesis and cell differentiation. nih.gov The enzyme responsible for this specific sulfation, chondroitin 6-O-sulfotransferase 1 (C6ST-1), is essential for the normal development of the skeleton, particularly cartilage. medlineplus.govselfdecode.com Mutations in the gene encoding C6ST-1 can lead to severe chondrodysplasia, highlighting the importance of this modification in skeletal development. nih.govfrontiersin.org
Sulfated proteoglycans are expressed during the development of the central nervous system (CNS) and provide important signaling cues for processes such as the proliferation, differentiation, and migration of neural progenitors. nih.gov The structural diversity of chondroitin sulfate, generated by different sulfation patterns, is essential for its various biological activities, including tissue morphogenesis. nih.gov For example, heparan sulfate proteoglycans and their GAG chains are involved in neural stem cell self-renewal, proliferation, and lineage specification. mdpi.com
The dynamic changes in GAG sulfation during development allow for precise control over cell behavior and tissue organization, ensuring the proper formation of complex structures.
Table of Interacting Molecules
| Interacting Molecule | Type of Molecule | Biological Context |
| Growth Factors | Protein | Cell proliferation, differentiation |
| Cytokines | Protein | Immune response, inflammation |
| Morphogens | Protein | Embryonic development, tissue patterning |
| Cell Adhesion Molecules | Protein | Cell-cell and cell-matrix interactions |
| Lectins | Protein | Cell recognition, signaling |
| Extracellular Matrix Proteins | Protein | Structural support, cell signaling |
Advanced Methodologies in N Acetyl D Galactosamine 6 Sulfate Research
Spectroscopic and Diffraction Techniques for Glycan and Enzyme Structure Analysis
Understanding the three-dimensional architecture of glycans and their processing enzymes is fundamental to deciphering their biological function. Spectroscopic and diffraction methods provide atomic-level insights into these complex molecules.
X-ray Crystallography for Enzyme-Ligand Complexes
X-ray crystallography is a cornerstone technique for determining the high-resolution, three-dimensional structure of enzymes that interact with GalNAc-6S. A prime example is the human lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS), the deficiency of which leads to Mucopolysaccharidosis IVA (MPS IVA). nih.gov
The crystal structure of human GALNS has been solved to a resolution of 2.2 Å, revealing critical details of its architecture and catalytic mechanism (PDB IDs: 4FDI, 4FDJ). nih.govwikipedia.orgrcsb.org The enzyme is a homodimer, with each monomer organized into two main domains. nih.govoup.com The larger, N-terminal domain houses the active site within a prominent, positively charged trench, which is well-suited to bind polyanionic substrates like chondroitin-6-sulfate and keratan (B14152107) sulfate (B86663). nih.govproteopedia.org
Crucially, crystallographic studies have illuminated the nature of the active site, identifying a catalytically essential calcium ion and a unique Cysteine-derived gem-diol nucleophile required for sulfate ester hydrolysis. nih.gov By mapping over 120 missense mutations associated with MPS IVA onto the GALNS structure, researchers have determined that the majority of these mutations likely cause disease by inducing protein misfolding rather than directly disrupting the active site. nih.govproteopedia.org This structural information is invaluable for understanding genotype-phenotype correlations in MPS IVA and provides a rational basis for designing enzyme replacement therapies. oup.com
| Enzyme | PDB ID | Resolution (Å) | Key Structural Features |
| Human N-acetylgalactosamine-6-sulfatase (GALNS) | 4FDI, 4FDJ | 2.2 - 2.81 | Homodimer; large, positively charged active site trench; Ca2+ cofactor; catalytic gem-diol. nih.govrcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Oligosaccharide Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of oligosaccharides containing GalNAc-6S in solution. nih.gov Unlike crystallography, which requires crystalline samples, NMR can analyze the structure, conformation, and dynamics of glycans under more physiological conditions.
A variety of one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. Complete assignment of proton (¹H) and carbon (¹³C) signals is achieved using methods like ¹H-¹H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). nih.govresearchgate.net These experiments reveal through-bond and through-space connectivities between atoms, allowing for the determination of monosaccharide composition, linkage positions, and anomeric configurations.
For instance, the presence and position of the sulfate group on the galactosamine ring significantly alter the chemical shifts of nearby protons and carbons, providing a clear spectral signature. nih.gov Advanced NMR experiments can also be used to monitor enzymatic reactions in real-time. By observing the appearance of product signals and the disappearance of substrate signals, researchers can confirm enzyme activity and stereochemical outcomes, such as the retaining mechanism of some 6-sulfo-β-GlcNAcases. nih.gov
Computational Glycobiology Approaches
In recent years, computational methods have become increasingly powerful in complementing experimental research, providing predictive models and dynamic insights that are often difficult to obtain through laboratory techniques alone.
Homology Modeling and Molecular Dynamics Simulations of Glycoenzymes
Before the crystal structure of GALNS was available, researchers used homology modeling to create a theoretical three-dimensional model of the enzyme. oup.comwikigenes.org This approach leverages the known structures of related proteins, such as N-acetylgalactosamine-4-sulfatase and arylsulfatase A, which share significant sequence homology with GALNS. oup.com These models provided the first structural context for analyzing the potential impact of disease-causing mutations. wikigenes.orgresearchgate.net
Molecular Dynamics (MD) simulations build upon these static models (either homology models or crystal structures) to simulate the movement of atoms in the enzyme over time. mdpi.com These simulations provide a dynamic view of the protein's flexibility and how it might be altered by mutations. For example, MD studies on GALNS have been used to investigate how specific mutations can disrupt the protein's folding, stability, or the conformational dynamics of the active site, leading to the loss of enzymatic function characteristic of Morquio A syndrome.
In Silico Docking for Enzyme-Substrate Binding Prediction
In silico docking is a computational technique used to predict the preferred orientation of a ligand (such as GalNAc-6S) when it binds to a receptor, typically an enzyme's active site. mdpi.com This method is crucial for understanding the specifics of molecular recognition and for estimating the strength of the interaction.
In the context of GALNS, docking studies have been performed to model how the N-acetyl-galactosamine-6-sulfate substrate fits into the enzyme's active site. researchgate.net These studies help identify the key amino acid residues that form hydrogen bonds and other interactions with the substrate, anchoring it in the correct position for catalysis. Furthermore, docking has been used to compare the binding affinity of the substrate to both the wild-type enzyme and various mutant forms. researchgate.net Such analyses have successfully correlated changes in calculated binding energy with the severity of the clinical phenotype, demonstrating that certain mutations impair the enzyme's ability to bind its substrate effectively. researchgate.net
| Mutation | Phenotype | Calculated Binding Affinity (kcal/mol) | Reference |
| Wild-Type GALNS | - | -5.4 | researchgate.net |
| Cys79Tyr | Severe | -4.5 | researchgate.net |
| Val138Ala | Attenuated | -4.9 | researchgate.net |
Biochemical and Enzymatic Assay Development
The development of sensitive and specific assays is essential for diagnosing enzyme deficiencies, screening for potential therapeutic agents, and characterizing enzyme kinetics. For GALNS, which acts on GalNAc-6S, several assay formats have been established.
A common approach involves synthesizing a substrate that releases a detectable molecule upon enzymatic cleavage. Fluorimetric assays, for example, have been developed using substrates that couple a GalNAc-6S moiety to a fluorescent reporter like 4-methylumbelliferone (B1674119) (4MU). nih.gov The action of GALNS releases the 4MU, leading to a measurable increase in fluorescence. To ensure specificity, these assays often require the inclusion of inhibitors for other potentially interfering enzymes, such as hexosaminidase A. nih.gov
Another sensitive method utilizes a radiolabeled trisaccharide substrate, such as 6-sulfo-N-acetylgalactosamine-glucuronic acid-6-sulfo-N-acetyl-[1-³H]galactosaminitol. The enzymatic release of sulfate is measured indirectly by separating the monosulfated product from the disulfated substrate using ion-exchange chromatography. This method allows for precise quantification of enzyme activity in cell homogenates from fibroblasts and leukocytes, as well as in amniotic fluid cells for prenatal diagnosis. This assay determined the pH optimum for the enzyme to be 4.8 and an apparent Michaelis constant (KM) of approximately 0.1 mM.
The general setup for an enzymatic reaction assay typically includes the enzyme source, the substrate (e.g., GalNAc-6S or a derivative), and a buffer system to maintain optimal pH, often containing specific ions like MnCl₂ that may be required for enzyme activity. The reaction is incubated for a set time and then stopped, and the product is quantified using techniques like high-performance liquid chromatography (HPLC) or the detection methods described above.
Purification and Characterization of Glycosaminoglycan-Modifying Enzymes
The precise sulfation patterns of glycosaminoglycans (GAGs), including the 6-O-sulfation of N-acetylgalactosamine, are generated by a suite of specific enzymes. frontiersin.org The addition of the sulfate group is catalyzed by chondroitin (B13769445) 6-O-sulfotransferases (C6STs), while its removal is performed by N-acetylgalactosamine-6-O-sulfatases. frontiersin.org Understanding the function of these enzymes requires their isolation in a pure form, which is achieved through various purification strategies.
Purification from Native and Recombinant Sources
Historically, these enzymes were purified from natural sources. For instance, chondroitin 6-sulfotransferase was purified 1,430-fold from the culture medium of chick embryo chondrocytes. nih.gov This process involved a multi-step chromatography approach, yielding a homogenous enzyme preparation. nih.gov
More commonly, modern research utilizes recombinant protein expression, where the gene for a specific enzyme is introduced into host cells like Escherichia coli or mammalian cell lines (e.g., HEK293) to produce large quantities of the protein. nih.govnih.govyoutube.com This approach facilitates purification, often by incorporating an affinity tag (e.g., a His-tag) onto the recombinant protein, allowing for a streamlined, single-step purification using affinity chromatography. youtube.commdpi.com Further purification can be achieved using techniques like ion-exchange and size-exclusion chromatography. bidmc.org
Biochemical Characterization
Once purified, the enzymes undergo extensive characterization. Key physical properties, such as molecular weight, are determined using methods like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and gel filtration chromatography. nih.govbidmc.org Functional characterization involves determining the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax), which describe the enzyme's affinity for its substrate and its maximum catalytic rate. nih.gov Additionally, optimal reaction conditions, including pH and temperature, are established to define the environment for peak enzyme activity. bidmc.org
Table 1: Example Purification Schemes for Glycosaminoglycan-Modifying Enzymes
| Enzyme | Source | Purification Method | Key Findings | Reference |
|---|---|---|---|---|
| Chondroitin 6-Sulfotransferase | Chick Embryo Chondrocytes | Affinity chromatography on Heparin-Sepharose, Wheat Germ Agglutinin-Agarose, and 3',5'-ADP-Agarose | 1,430-fold purification with a 22% yield. Apparent molecular weight of 160 kDa (dimer). | nih.gov |
| Human Heparan Sulfate 3-O-Sulfotransferase-1 (recombinant) | E. coli | Not specified, but resulted in a soluble, active enzyme. | Kinetic parameters determined: Km (PAPS) = 38.6 µM; Km (Heparan Sulfate) = 4.3 µM. | nih.gov |
| N-Acetylglucosamine-6-sulfate Sulfatase | Bovine Kidney | Ion-exchange and size-exclusion chromatography | Over 200,000-fold purification. Apparent molecular weight of 60.2 kDa. pH optimum of 6.5. | bidmc.org |
Development of Substrates for Enzyme Activity Measurement
To measure the activity of sulfotransferases and sulfatases, specific substrates are required. The universal sulfate donor for sulfotransferases is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). wikipedia.org Assays often utilize a radiolabeled version, [³⁵S]PAPS, allowing for highly sensitive detection of sulfate transfer. nih.govjcggdb.jp
The acceptor substrates can vary widely, from simple monosaccharides to complex polysaccharides.
Polysaccharides : Partially desulfated chondroitin sulfate is often used as an acceptor substrate for sulfotransferase assays. jcggdb.jp
Oligosaccharides : Defined-length chondroitin oligosaccharides can be produced through controlled enzymatic depolymerization, serving as precise substrates for studying enzyme specificity. frontiersin.org
Monosaccharides : Simple sulfated sugars, such as N-acetylglucosamine-6-sulfate, can be effective substrates for characterizing sulfatase activity. bidmc.org
A common method for assaying sulfotransferase activity involves incubating the purified enzyme with an acceptor substrate and [³⁵S]PAPS. jcggdb.jp The reaction is then stopped, and the resulting radiolabeled polysaccharide product is enzymatically digested into disaccharides using enzymes like chondroitinase ABC. jcggdb.jp These sulfated disaccharides are then separated by High-Performance Liquid Chromatography (HPLC) and quantified to determine the specific position and amount of sulfate transferred. jcggdb.jp
Table 2: Substrates Used in Enzyme Activity Assays
| Enzyme Type | Substrate Class | Specific Example | Assay Principle | Reference |
|---|---|---|---|---|
| Sulfotransferase | Sulfate Donor | [³⁵S]PAPS | Radioactive sulfate group allows for sensitive detection of transfer to an acceptor. | nih.govjcggdb.jp |
| Sulfotransferase | Polysaccharide Acceptor | Partially desulfated chondroitin | Enzyme transfers sulfate to available positions on the polysaccharide chain. | jcggdb.jp |
| Sulfatase | Monosaccharide | N-acetylglucosamine-6-sulfate | Enzyme removes the sulfate group, and its activity can be measured by the release of free sulfate or the disappearance of the substrate. | bidmc.org |
| Sulfotransferase | Oligosaccharide Acceptor | Defined-length chondroitin oligosaccharides | Allows for precise modification and study of enzyme specificity on smaller, well-defined structures. | frontiersin.org |
Glycomics and Proteoglycomics for Profile Analysis
A cornerstone of CS glycomics is the use of bacterial glycosaminoglycan lyases, such as chondroitinase ABC, AC, and B. mdpi.com These enzymes act as molecular scissors, cleaving the long polysaccharide chains into a mixture of unsaturated disaccharides. jcggdb.jpmdpi.com The identity and sulfation pattern of the original repeating units are preserved in these resulting disaccharides.
This complex mixture of disaccharides is then separated and quantified using powerful analytical techniques like anion-exchange HPLC or liquid chromatography-mass spectrometry (LC-MS). jcggdb.jp By measuring the relative abundance of each type of disaccharide (e.g., ΔDi-6S, the disaccharide corresponding to the GalNAc(6S) unit), researchers can construct a detailed profile of the original CS chain. This approach has been used to demonstrate dynamic changes in CS sulfation, such as the observed increase in the proportion of 6-O-sulfated GalNAc during later stages of zebrafish embryonic development. nih.gov
Gene Expression and Protein Analysis Techniques (e.g., Immunoblotting, ELISA)
Understanding the biological regulation of N-Acetyl-D-galactosamine 6-sulfate requires studying the expression of the genes that encode the modifying enzymes and the abundance of the enzyme proteins themselves.
Gene Expression Analysis The spatial and temporal expression patterns of genes encoding CS sulfotransferases are often investigated using techniques like in situ hybridization. This method allows researchers to visualize the location of specific messenger RNA (mRNA) transcripts within tissues. For example, studies in zebrafish have shown that genes for chondroitin 6-O-sulfotransferases, such as chst3a, are expressed in specific locations like the somites, head, pectoral fins, and pharyngeal cartilages at distinct developmental time points. nih.gov This provides crucial information about where and when the machinery for producing GalNAc(6S) is active.
Protein Analysis To detect and quantify the enzyme proteins, immunological methods are employed.
Immunoblotting (Western Blotting) : This technique is used to detect the presence of a specific enzyme in a complex protein mixture from a cell or tissue extract. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody that specifically recognizes the target enzyme, allowing for its visualization.
ELISA (Enzyme-Linked Immunosorbent Assay) : ELISA is a quantitative method used to measure the concentration of a specific enzyme in a sample. An antibody specific to the enzyme is immobilized on a microplate, which captures the enzyme from the sample. A second antibody linked to a detectable signal is then used to quantify the amount of captured enzyme, providing precise data on protein abundance.
Synthetic and Semi Synthetic Strategies for N Acetyl D Galactosamine 6 Sulfate Derivates
Chemical Synthesis of Chondroitin (B13769445) 6-sulfate Oligosaccharides
The total chemical synthesis of chondroitin sulfate (B86663) (CS) oligosaccharides, which contain GalNAc-6S units, is a complex endeavor that relies on the assembly of monosaccharide building blocks. nih.gov These methods are broadly categorized into total synthesis, which builds the molecule from the ground up, and semi-synthesis, which modifies existing CS oligosaccharides. nih.gov
A key challenge in total synthesis is the management of protective groups to allow for specific glycosylation and sulfation steps. Researchers have explored various N-acyl protecting groups on the galactosamine unit to facilitate the synthesis. For instance, a synthetic route using N-trifluoroacetyl (N-TFA) substituted galactosamine building blocks has proven effective for creating biologically relevant CS-like oligosaccharides. us.es The N-TFA groups are advantageous as they can be easily removed at the end of the synthesis to allow for sulfation. us.es In contrast, strategies using N-tetrachlorophthaloyl (N-TCP) protected galactosamine units were successful for synthesizing disaccharides but failed in more complex couplings needed for tetrasaccharides. us.es
Recently, chemical synthesis has also been employed to create novel fucosylated chondroitin sulfate (FCS) tetrasaccharides. nih.gov This involves the use of functionalized monosaccharide building blocks and a carefully planned protective group strategy to achieve stereoselective glycosylation and selective O-sulfation, enabling the construction of specific and complex FCS structures. nih.gov
Table 1: Comparison of Protective Groups in Chondroitin Sulfate Oligosaccharide Synthesis
| Protective Group | Application | Advantages | Limitations | Source |
| N-trifluoroacetyl (N-TFA) | Total synthesis of CS-like oligosaccharides | Efficiently leads to biologically relevant structures; easily removed for final sulfation. | Not specified in the provided context. | us.es |
| N-tetrachlorophthaloyl (N-TCP) | Total synthesis of CS disaccharides | Compatible with final deprotection/sulfation steps for disaccharides. | Failed in a 2+2 coupling attempt to form tetrasaccharides. | us.es |
Chemoenzymatic Approaches for Defined Glycan Structures
Chemoenzymatic synthesis combines the precision of enzymes with the versatility of chemical methods to construct well-defined glycan structures. This approach is particularly powerful for achieving site-selective sulfation. acs.orgnih.gov By using a panel of specific enzymes, researchers can build a library of complex N-glycans with precise sulfation and sialylation patterns. acs.orgnih.gov
Key enzymes in this process include sulfotransferases, which transfer a sulfate group from a donor to the glycan. For example, the keratan (B14152107) sulfate galactose-6-O-sulfotransferase (CHST1) is a key enzyme that catalyzes the 6-O-sulfation of galactose moieties. acs.orgnih.gov Studies have shown that CHST1 can transfer a sulfate group to the terminal galactose units in N-glycans. acs.orgnih.gov The combined use of multiple human sulfotransferases, such as GlcNAc-6-O-sulfotransferase (CHST2) and Gal-3-O-sulfotransferase (Gal3ST1), allows for the creation of asymmetrically and symmetrically sulfated N-glycans. acs.orgnih.gov
Glycosyltransferases are also essential for elongating the glycan chains before or after enzymatic sulfation. nih.gov This powerful combination of enzymatic reactions provides access to homogenous glycan structures that are difficult to obtain from natural sources or by purely chemical methods. nih.govacs.org
Table 2: Key Enzymes in Chemoenzymatic Synthesis of GalNAc-6S Containing Glycans
| Enzyme | Abbreviation | Function | Source |
| Keratan sulfate galactose-6-O-sulfotransferase | CHST1 | Catalyzes 6-O-sulfation of galactose moieties in N-glycans. | acs.orgnih.gov |
| GlcNAc-6-O-sulfotransferase | CHST2 | Enables site-selective sulfation of N-glycans. | acs.orgnih.gov |
| Gal-3-O-sulfotransferase | Gal3ST1 | Enables site-selective sulfation of N-glycans. | acs.orgnih.gov |
| Glycosyltransferases | GTases | Synthesize the CS chain backbone by transferring monosaccharide units. | nih.gov |
Regioselective Functionalization for Structure-Activity Relationship Studies
Regioselective functionalization involves chemically modifying a specific position on the GalNAc-6S unit or its parent polysaccharide to understand how that specific structure contributes to biological activity. This is a cornerstone of structure-activity relationship (SAR) studies.
A notable example is the synthesis of fucosylated chondroitin sulfate (fCS) regioisomers. mdpi.com Natural fCS, found in sea cucumbers, typically has fucosyl branches at the O-3 position of the D-glucuronic acid units. nih.govmdpi.com To investigate the role of branch location, scientists have developed semi-synthetic strategies to create fCS analogues where sulfated L-fucosyl branches are placed at the O-6 position of the N-acetyl-D-galactosamine (GalNAc) units instead. mdpi.com This involves the chemical modification of a microbially sourced chondroitin polysaccharide, allowing for the regioselective placement of these branches. mdpi.com
By comparing the biological activities, such as the anticoagulant properties, of these synthetic analogues with their natural counterparts, researchers can determine the importance of the fucosyl branch position on the GalNAc residue. mdpi.com The synthesis of novel FCS tetrasaccharides with fucosyl branches at the 6-OH of GalNAc further enriches the library of available compounds for exploring these structure-activity relationships. nih.gov
Development of Research Probes and Tools Based on N-Acetyl-D-galactosamine 6-sulfate
This compound itself is a valuable tool for biochemical research, primarily as a substrate for studying specific enzymes. sigmaaldrich.com It is used to identify, differentiate, and characterize N-acetylgalactosamine sulfatases, which are enzymes that cleave the 6-sulfate group. sigmaaldrich.comwikipedia.org
One critical application is in the diagnosis of Morquio's disease (Mucopolysaccharidosis IVA), a rare genetic disorder caused by a deficiency in N-acetylgalactosamine-6-sulfate sulfatase. sigmaaldrich.comwikipedia.orgnih.gov Assays using specifically designed substrates containing GalNAc-6S can determine the activity of this enzyme in patient-derived cells, such as fibroblasts and leukocytes, enabling diagnosis. nih.gov For instance, a trisaccharide containing a 6-sulfo-N-acetylgalactosamine unit was used as a substrate to measure enzyme activity, where the release of sulfate is quantified. nih.gov
Furthermore, GalNAc-6S is used to probe the substrate specificity of newly discovered enzymes. mdpi.com In one study, researchers characterized a novel sulfatase, SulA1, and used GalNAc-6S as a potential substrate to test its activity. mdpi.com The enzyme showed no activity towards GalNAc-6S, indicating a high degree of specificity for other sulfated monomers and helping to define its precise role in the chondroitin sulfate degradation pathway. mdpi.com
Q & A
Q. What enzymatic pathways involve N-acetyl-D-galactosamine 6-sulfate, and how do deficiencies impact disease pathology?
GalNAc6S is a critical component of chondroitin sulfate (CS) and keratan sulfate (KS), degraded by the lysosomal enzyme N-acetylgalactosamine-6-sulfatase (GALNS) . GALNS hydrolyzes the 6-sulfate groups of GalNAc6S in CS and galactose 6-sulfate in KS . Deficiency in GALNS causes Morquio A syndrome (MPS IVA), leading to lysosomal accumulation of undegraded substrates, skeletal abnormalities, and corneal clouding . Assays quantifying GalNAc6S-terminal CS chains in patient samples are used to diagnose and monitor MPS IVA .
Q. How is GalNAc6S detected and quantified in biological samples?
Enzymatic depolymerization of CS/KS followed by liquid chromatography-mass spectrometry (LC-MS) is a gold standard. For example, chondroitinase digestion releases GalNAc6S-terminated oligosaccharides, which are quantified using isotopic labeling or fluorescent tags . Cross-reactivity with structurally similar sulfated glycans (e.g., N-acetylglucosamine-6-sulfate) must be controlled via substrate-specific enzymes (e.g., ODV-E66 chondroitinase) .
Q. What in vitro models are used to study GalNAc6S metabolism?
Lysosomal enzyme activity assays using synthetic substrates (e.g., 4-methylumbelliferyl sulfate) or chemo-enzymatically synthesized GalNAc6S-containing oligosaccharides are common . Cell lines from MPS IVA patients or CRISPR-edited GALNS-deficient models enable mechanistic studies of substrate accumulation .
Advanced Research Questions
Q. How do substrate specificity and pH/temperature optima of sulfatases influence experimental design?
GALNS operates optimally at lysosomal pH (4.5–5.5) and is inactive at neutral pH, requiring careful buffer selection for in vitro assays . In contrast, baculovirus-derived ODV-E66 chondroitinase functions across pH 4–9 and temperatures up to 60°C, making it suitable for diverse applications, including structural analysis of CS . Researchers must validate enzyme compatibility with substrates (e.g., ODV-E66 acts on CS-6S but not CS-4S) to avoid misinterpretation .
Q. What contradictions exist in characterizing GalNAc6S accumulation across MPS IVA patient cohorts?
While urinary keratan sulfate is a traditional biomarker, its levels decline with age, reducing diagnostic sensitivity in adults. In contrast, GalNAc6S-terminated CS chains remain elevated across age groups, but inter-patient variability in substrate accumulation (due to residual GALNS activity or genetic modifiers) complicates correlation with clinical severity . Multi-omics approaches (e.g., metabolomics + proteomics) are needed to resolve these discrepancies .
Q. How can chemo-enzymatic synthesis improve the study of GalNAc6S-containing glycans?
Chemo-enzymatic methods enable regioselective sulfation of N-acetyllactosamine backbones, producing defined GalNAc6S oligomers for structural studies or enzyme kinetics . For example, fluorous-tag-assisted synthesis allows purification of sulfated keratan sulfate fragments, which serve as substrates for GALNS activity assays .
Q. What novel roles does GalNAc6S play in extracellular signaling beyond lysosomal degradation?
Emerging evidence suggests extracellular GalNAc6S modulates cytokine/growth factor interactions (e.g., TGF-β) via sulfated glycosaminoglycan (GAG) motifs. Baculovirus ODV-E66 chondroitinase can cleave these motifs to study their functional roles in inflammation or viral entry . Additionally, GalNAc6S residues on circulating glycoproteins are linked to systemic inflammation and metabolic dysregulation, implicating them as biomarkers for diabetes and cardiovascular disease .
Methodological Considerations
Q. How to validate sulfatase activity assays for high-throughput screening?
- Positive controls : Use recombinant GALNS or patient-derived enzyme extracts with known activity .
- Inhibitors : Include sodium chlorate (sulfation inhibitor) or EDTA (metalloenzyme inhibitor) to confirm specificity .
- Normalization : Measure total protein (e.g., Lowry assay) or housekeeping enzymes (e.g., β-hexosaminidase) to account for sample variability .
Q. What are the limitations of current GalNAc6S detection methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
